molecular formula C10H11BrO B2860533 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 1956331-77-3

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2860533
CAS No.: 1956331-77-3
M. Wt: 227.101
InChI Key: BXHBHXDSGGXWSH-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a hydroxyl group at the 1st position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 4-methyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2,3-dihydro-1H-inden-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2,3-dihydro-1H-inden-1-ol: Lacks the methyl group, which can affect its steric and electronic properties.

    5-Bromo-4-methyl-1H-indene: Lacks the hydroxyl group, making it less polar and potentially less biologically active.

Uniqueness

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the combination of the bromine atom, methyl group, and hydroxyl group on the indene ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10,12H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHBHXDSGGXWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC2O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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